2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid
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Overview
Description
2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid is a complex organic compound with the molecular formula C15H13NO5S2 . This compound belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazolidines are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
The synthesis of 2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid typically involves the reaction of benzylidene derivatives with thiazolidinone precursors. One common method involves the condensation of benzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, resulting in the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid can be compared with other thiazolidine derivatives, such as:
- **2-[5-(2-Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid
- **2-Chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL]benzamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S2/c17-12(18)7-6-10(14(20)21)16-13(19)11(23-15(16)22)8-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,17,18)(H,20,21)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPSNZKCDHPUJR-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16942-89-5 |
Source
|
Record name | 2-[5-BENZYLIDENE-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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